3-(3-Fluorophenoxy)butan-2-one
Overview
Description
3-(3-Fluorophenoxy)butan-2-one is an organic compound with the molecular formula C10H11FO2. It is a fluorinated phenoxy ketone, which is often used in various chemical and pharmaceutical applications due to its unique properties. The presence of a fluorine atom in the phenoxy group enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
For instance, S-23, a compound with a similar structure, is known to modulate the androgen receptor . Another compound, R048-8071, has been found to target Lanosterol synthase . .
Mode of Action
For example, it could bind to its target protein and modulate its activity, leading to changes in cellular processes
Biochemical Pathways
For instance, S-23 has been found to modulate androgen receptor pathways
Pharmacokinetics
Compounds with similar structures, such as s-23, have been found to be metabolized by cyp3a4, ugt1a1, and ugt2b7
Result of Action
For example, S-23 has been found to modulate the activity of the androgen receptor, which could lead to changes in gene expression and cellular processes
Biochemical Analysis
Biochemical Properties
The role of 3-(3-Fluorophenoxy)-2-butanone in biochemical reactions is not well-documented. Based on its structure, it could potentially interact with enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular properties of 3-(3-Fluorophenoxy)-2-butanone, including its size, shape, charge distribution, and the presence of the fluorophenoxy group .
Cellular Effects
It’s plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It’s plausible that its effects could vary with dosage, potentially exhibiting threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenoxy)butan-2-one typically involves the reaction of 3-fluorophenol with 2-butanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
3-Fluorophenol+2-ButanoneK2CO3,Refluxthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 3-(3-Fluorophenoxy)butanoic acid.
Reduction: Formation of 3-(3-Fluorophenoxy)butanol.
Substitution: Formation of various substituted phenoxy ketones depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluorophenoxy)butan-2-one finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique reactivity.
Comparison with Similar Compounds
- 3-(2-Fluorophenoxy)butan-2-one
- 3-(4-Fluorophenoxy)butan-2-one
- 3-(3-Chlorophenoxy)butan-2-one
Comparison:
- Reactivity: The position of the fluorine atom in the phenoxy group affects the compound’s reactivity. For example, 3-(3-Fluorophenoxy)butan-2-one may exhibit different reactivity compared to 3-(2-Fluorophenoxy)butan-2-one due to electronic and steric effects.
- Stability: Fluorinated compounds generally exhibit higher stability compared to their non-fluorinated counterparts, making them valuable in various applications.
- Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may vary based on their reactivity and stability.
Properties
IUPAC Name |
3-(3-fluorophenoxy)butan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(12)8(2)13-10-5-3-4-9(11)6-10/h3-6,8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOKHCOUJBITRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC(=CC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306023 | |
Record name | 3-(3-Fluorophenoxy)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306979-64-6 | |
Record name | 3-(3-Fluorophenoxy)-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306979-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Fluorophenoxy)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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